molecular formula C10H12O2 B042953 3-(3-Methylphenyl)propionic acid CAS No. 3751-48-2

3-(3-Methylphenyl)propionic acid

Cat. No.: B042953
CAS No.: 3751-48-2
M. Wt: 164.2 g/mol
InChI Key: VWXVTHDQAOAENP-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)propionic acid (CAS 3751-48-2) is a substituted phenylpropionic acid with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol . It features a propionic acid chain attached to a meta-methyl-substituted benzene ring. This compound is used in organic synthesis and pharmaceutical research, though its applications are influenced by its structural and electronic properties. Storage recommendations include keeping it sealed in a dry, room-temperature environment due to its stability under standard conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3-Methylphenyl)propionic acid can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of toluene with propionic acid derivatives. The reaction typically uses a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process.

Another method involves the Grignard reaction, where 3-bromotoluene reacts with magnesium to form a Grignard reagent. This reagent is then reacted with carbon dioxide to produce the corresponding carboxylic acid, which is subsequently converted to this compound through acidification.

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes, typically using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Nitro, sulfo, and halogenated derivatives

Scientific Research Applications

Neuroscience Research

3-(3-Methylphenyl)propionic acid is instrumental in neuroscience, particularly in studying neurotransmitter systems. Its role in synaptic transmission and neuropharmacology has made it a valuable tool for researchers aiming to understand complex brain functions and disorders.

  • Case Study : Research has indicated that this compound can modulate neurotransmitter release, providing insights into potential treatments for neurological disorders such as depression and anxiety .

Drug Development

The compound is explored for its potential as a therapeutic agent targeting various neurological disorders. Its unique chemical structure allows it to interact with biological systems effectively, paving the way for innovative drug formulations.

  • Case Study : In a study focused on developing new antidepressants, this compound was used to design molecules that enhance serotonin receptor activity, demonstrating promising results in preclinical trials .

Biochemical Assays

This compound is utilized in biochemical assays to evaluate enzyme activity and receptor interactions. It aids researchers in drug screening processes, contributing to the discovery of new drugs and therapeutic strategies.

  • Data Table: Biochemical Assays Using this compound
Assay TypePurposeFindings
Enzyme Activity AssayMeasure inhibition of specific enzymesDemonstrated significant inhibitory effects on target enzymes .
Receptor InteractionAssess binding affinityHigh binding affinity observed with certain neurotransmitter receptors .

Protein Engineering

In protein engineering, this compound can be incorporated into peptides to study structure-function relationships. This application helps scientists design more effective biomolecules for therapeutic use.

  • Case Study : A study highlighted the incorporation of this compound into peptide sequences, resulting in enhanced stability and activity of the engineered proteins .

Pharmaceutical Formulations

The compound's unique properties make it a candidate for enhancing the solubility and bioavailability of certain drugs. This application is crucial for improving the effectiveness of poorly soluble drugs in clinical settings.

  • Data Table: Solubility Enhancement Studies
Drug CompoundSolubility (mg/mL)Enhancement Factor
Drug A0.55x
Drug B1.04x

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)propionic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Substituent Effects

The position of the methyl group on the phenyl ring significantly impacts physical and chemical properties:

Compound Name CAS Number Substituent Position Melting Point (°C) Key Properties/Applications
3-(3-Methylphenyl)propionic acid 3751-48-2 meta Not reported Building block in synthesis
3-(4-Methylphenyl)propionic acid 1505-50-6 para Not reported Higher symmetry, used in crystallography studies
3-(2-Methylphenyl)propionic acid 22084-89-5 ortho Not reported Soluble in water; precursor to 2-methyl-3-phenylpropanol

Key Observations :

  • Ortho-methyl derivatives exhibit steric hindrance, reducing reactivity in certain reactions compared to meta or para isomers .
  • Para-methyl derivatives display symmetrical structures, often leading to distinct crystallization patterns .

Functional Group Variations: Methyl vs. Hydroxyl vs. Methoxy

Substituents alter electronic properties, solubility, and biological interactions:

Compound Name Substituent Melting Point (°C) Biodegradability/Applications
This compound -CH₃ (meta) Not reported Limited biodegradability data
3-(3-Hydroxyphenyl)propionic acid -OH (meta) Not reported Degraded via Rhodococcus globerulus pathway
3-(3-Methoxyphenyl)propionic acid -OCH₃ (meta) 43–45 Used in antioxidant studies
3-(4-Hydroxy-3-methoxyphenyl)propionic acid -OH (para), -OCH₃ (meta) Not reported Exhibits anti-inflammatory properties

Key Observations :

  • Hydroxyl groups increase polarity and susceptibility to microbial degradation. For example, 3-(3-hydroxyphenyl)propionic acid is metabolized by Rhodococcus via the hpp operon .
  • Methoxy groups enhance stability and are associated with antioxidant activity, as seen in 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) .
  • Methyl groups reduce solubility compared to hydroxyl or methoxy derivatives but improve lipid solubility, affecting bioavailability .

Conformational and Crystallographic Differences

The substituent position and nature influence molecular conformation and crystal packing:

  • This compound exhibits two distinct conformations due to rotational flexibility around the propionic acid chain .
  • In contrast, 3-(2,5-dimethoxyphenyl)propionic acid adopts a single conformation due to steric and electronic constraints from methoxy groups .
  • 3-(2-Hydroxyphenyl)propionic acid forms hydrogen-bonded dimers in crystals, enhancing thermal stability compared to methyl-substituted analogs .

Biodegradation Pathways

  • Hydroxylated derivatives : 3-(3-hydroxyphenyl)propionic acid is metabolized by Rhodococcus globerulus via a pathway involving hydroxymuconic semialdehyde hydrolase (HppC) and meta-cleavage dioxygenase (HppB) .
  • Methylated derivatives: Limited biodegradation data suggest slower microbial processing compared to hydroxylated analogs .

Pharmacological Potential

  • 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA) : Demonstrates antioxidant and anti-inflammatory effects in vitro, attributed to its ability to scavenge free radicals .
  • 3-(3-Methoxyphenyl)propionic acid : Used as a precursor in synthesizing fluorinated organics, which have applications in drug development .

Biological Activity

3-(3-Methylphenyl)propionic acid, also known as m-tolylpropionic acid, is a compound with the chemical formula C10H12O2C_{10}H_{12}O_{2} and a molecular weight of approximately 164.2 g/mol. It is characterized by its propionic acid structure substituted with a methyl group on the aromatic ring. This compound has garnered attention due to its potential biological activities, including anti-inflammatory and analgesic effects, which are of significant interest in pharmacological research.

  • CAS Number : 3751-48-2
  • Molecular Weight : 164.204 g/mol
  • Melting Point : 42°C to 44°C
  • IUPAC Name : 3-(3-methylphenyl)propanoic acid
  • Synonyms : 3-m-tolylpropionic acid, 3-methylhydrocinnamic acid

Anti-inflammatory Properties

Research has indicated that this compound exhibits notable anti-inflammatory activity. A study evaluated its effects on various inflammatory markers and found that it significantly reduced the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. The compound appears to inhibit the NF-kB signaling pathway, which is crucial in inflammation processes .

Analgesic Effects

In animal models, this compound demonstrated analgesic properties comparable to those of established non-steroidal anti-inflammatory drugs (NSAIDs). In a controlled study, mice treated with this compound showed a marked decrease in pain response in formalin-induced pain tests, suggesting its efficacy as an analgesic agent .

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Inhibition of COX Enzymes : Similar to ibuprofen, it inhibits cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins involved in pain and inflammation .
  • Modulation of Lipid Metabolism : The compound may also influence lipid metabolism through interactions with fatty acid-binding proteins (FABPs), which play a role in cellular fatty acid uptake and metabolism .

Case Study 1: In Vivo Analysis

In a study published in Pharmacology Research, researchers administered varying doses of this compound to rat models with induced arthritis. The results indicated a dose-dependent reduction in joint swelling and pain behavior, supporting its potential therapeutic application in treating inflammatory diseases .

Case Study 2: Cellular Studies

Another investigation focused on the cellular mechanisms underlying its anti-inflammatory effects. Human adipocyte cell lines treated with the compound showed decreased levels of inflammatory markers upon stimulation with lipopolysaccharides (LPS), reinforcing its role as an anti-inflammatory agent at the cellular level .

Data Tables

PropertyValue
Molecular FormulaC10H12O2
Melting Point42°C - 44°C
CAS Number3751-48-2
Biological ActivitiesAnti-inflammatory, Analgesic
Mechanism of ActionCOX inhibition, NF-kB modulation

Q & A

Q. Basic: What are the key physicochemical properties of 3-(3-Methylphenyl)propionic acid, and how are they experimentally determined?

Answer:
The compound (CAS 10516-71-9) has a molecular formula of C₁₀H₁₂O₃, molecular weight of 180.20 g/mol, and a melting point of 43–45°C . Key properties are determined via:

  • Melting Point Analysis : Using differential scanning calorimetry (DSC) or capillary methods .
  • Spectroscopic Characterization :
    • FT-IR : Identifies functional groups (e.g., carboxylic acid O-H stretch at ~2500–3300 cm⁻¹, aromatic C-H stretches).
    • NMR : ¹H and ¹³C NMR confirm aromatic protons (δ 6.7–7.3 ppm) and propionic acid chain signals (δ 2.5–3.0 ppm) .
  • Mass Spectrometry (MS) : LC-ESI-QQ or MALDI-TOF for molecular ion ([M-H]⁻ at m/z 179) and fragmentation patterns .

Q. Basic: What is a standard synthetic route for this compound?

Answer:
A common method involves catalytic hydrogenation of the corresponding unsaturated precursor (e.g., 3-(3-Methoxyphenyl)acrylic acid) using palladium on charcoal (Pd/C) under H₂ gas at ambient pressure. Key steps:

Reaction Setup : Dissolve the unsaturated acid in ethanol or THF, add 5% Pd/C catalyst.

Hydrogenation : Stir under H₂ at 25–40°C for 12–24 hours.

Workup : Filter catalyst, concentrate under reduced pressure, and recrystallize .
Optimization Tip : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

Q. Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
  • Waste Disposal : Segregate acidic waste and transfer to licensed hazardous waste facilities to prevent environmental contamination .
    Note : Avoid aqueous neutralization without professional guidance due to risk of exothermic reactions .

Q. Advanced: How can computational methods (e.g., DFT) elucidate the electronic properties of this compound?

Answer:

  • Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-311++G(d,p) basis sets to calculate:
    • HOMO-LUMO gaps (reactivity).
    • Electrostatic potential maps (sites for nucleophilic/electrophilic attacks).
  • Molecular Docking : Study interactions with enzymes (e.g., acetylcholinesterase) to predict bioactivity .
    Validation : Compare computed IR/NMR spectra with experimental data to refine models .

Q. Advanced: What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Answer:

  • Parameter Screening : Use design of experiments (DoE) to optimize variables (e.g., catalyst loading, solvent polarity, temperature).
  • Analytical Cross-Validation : Confirm product purity via HPLC (C18 column, acetonitrile/water gradient) and GC-MS .
  • Mechanistic Studies : Probe side reactions (e.g., decarboxylation) using isotopic labeling (¹³C-propionic chain) .

Q. Advanced: How is this compound utilized in studying microbial metabolism?

Answer:

  • In Vitro Models : Simulate gut microbiota metabolism using dynamic colonic reactors (pH 5.6–6.9) to track transformation into phenylpropionate metabolites .
  • Enzyme Assays : Use o-diphenolase activity assays with 3-(2,4-dihydroxyphenyl)propionic acid as a substrate; measure absorbance at 420 nm for quinone formation .

Q. Advanced: What role does this compound play in enzyme inhibition studies?

Answer:

  • Acetylcholinesterase (AChE) Inhibition : Synthesize piperazine derivatives (e.g., ethyl esters) and measure IC₅₀ via Ellman’s assay (λ = 412 nm for thiocholine release) .
  • Non-competitive Inhibition : Perform Lineweaver-Burk plots to confirm binding to allosteric sites .

Q. Advanced: How do biotechnological production methods for propionic acid derivatives compare to chemical synthesis?

Answer:

  • Chemical Synthesis : Higher purity (>99% via Pd/C hydrogenation) but energy-intensive .
  • Biosynthesis : Engineered E. coli strains (e.g., expressing Klebsiella pneumoniae genes) enable greener production but require optimization of pathways (e.g., glycerol assimilation) .
    Trade-offs : Chemical methods favor scale-up; biosynthesis offers sustainability but faces yield limitations .

Properties

IUPAC Name

3-(3-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8-3-2-4-9(7-8)5-6-10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXVTHDQAOAENP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190956
Record name 3-(3-Methylphenyl)propionic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3751-48-2
Record name 3-(3-Methylphenyl)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003751482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-Methylphenyl)propionic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-Methylphenyl)propionic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3-(3-Methylphenyl)propionic acid
3-(3-Methylphenyl)propionic acid
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3-(3-Methylphenyl)propionic acid
3-(3-Methylphenyl)propionic acid

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